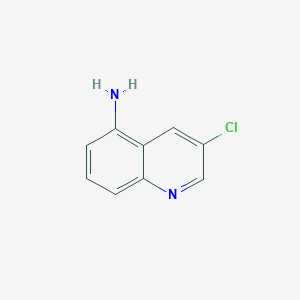

3-Chloroquinolin-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloroquinolin-5-amine is a chemical compound with the linear formula C9H7ClN2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, involves various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . A novel class of quinoline derivatives was synthesized from 5-chloro-2-phenyl-1H-indole-3-amine and 2-thioxo-1,2-dihydroquinoline-3-carbaldehyde .Molecular Structure Analysis

Quinoline, the core structure of this compound, has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .Chemical Reactions Analysis

Various synthesis protocols have been reported for the construction of quinoline scaffold, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Applications De Recherche Scientifique

Electrochemical Properties and Oxidation Studies

A study by Lam, Van Wyck, and Geiger (2017) explored the electrochemical properties of chloroquinoline derivatives, including those similar to 3-Chloroquinolin-5-amine, focusing on their anodic oxidation. They discovered that these compounds undergo an electrochemically irreversible one-electron oxidation, primarily at the secondary amine group, leading to the formation of aminochloroquinolinium ions. This process demonstrates the compounds' potential for electrochemical applications and provides insights into their reactivity and stability in nonaqueous media (Lam, Van Wyck, & Geiger, 2017).

Synthesis and Cytotoxic Activity

Kadrić et al. (2014) reported on the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, highlighting their methods for creating compounds with potential cytotoxic activity against various cancer cell lines. While not directly related to this compound, this research underscores the broader utility of quinoline derivatives in developing anticancer agents, showing the importance of structural design in enhancing biological activity (Kadrić et al., 2014).

Antifungal Activity

Kumar et al. (2011) synthesized a series of compounds based on 2-chloroquinoline, demonstrating their antifungal efficacy against various fungal strains. The research underscores the antimycotic potential of chloroquinoline derivatives, providing a foundation for developing new antifungal agents. This study exemplifies the application of chloroquinoline derivatives, including those structurally related to this compound, in addressing fungal infections (Kumar et al., 2011).

Synthetic Methodologies for Quinoline Derivatives

Asao, Iso, and Yudha S. (2006) developed an environmentally friendly synthetic method for 1,2-dihydroisoquinoline frameworks via a three-component reaction. This method highlights the ongoing innovations in synthetic chemistry that facilitate the efficient and eco-friendly production of quinoline derivatives, potentially including this compound, for various scientific and pharmacological applications (Asao, Iso, & Yudha S., 2006).

Luminescent Properties for Metal Ion Detection

Prodi, Montalti, Bradshaw, Izatt, and Savage (2001) investigated the luminescent properties of metal ion complexes with 5-chloro-8-hydroxyquinoline appended to diaza-18-crown-6, revealing their pH-dependent luminescence. Although this study focuses on a different chloroquinoline derivative, it exemplifies the potential use of these compounds in developing chemosensors for metal ion detection, which could extend to derivatives like this compound (Prodi et al., 2001).

Mécanisme D'action

Target of Action

3-Chloroquinolin-5-amine, like other quinoline derivatives, is known to have a broad range of biological targets. Quinoline derivatives are often used in the development of drugs due to their versatile applications in medicinal chemistry .

Mode of Action

For instance, Chloroquine, a well-known quinoline derivative, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the parasite to accumulate toxic heme, leading to its death .

Biochemical Pathways

For example, some quinoline derivatives have been found to inhibit the PI3K/AKT/mTOR pathway, which plays a role in multiple cancers by regulating apoptosis and cell proliferation .

Result of Action

One of the compounds similar to this compound, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, has been found to be active against a non-small cell lung cancer cell line, a549, with an inhibition concentration value of (ic50) 294 μM .

Safety and Hazards

Orientations Futures

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry with potential biological and pharmaceutical activities . The future of 3-Chloroquinolin-5-amine and similar compounds lies in the development and increased utilization of biocatalysis for the production of drugs with emphasis on green chemistry .

Analyse Biochimique

Biochemical Properties

It is known that quinoline, a similar compound, plays a significant role in biochemical reactions

Cellular Effects

Related compounds, such as quinoline amines, have been shown to exhibit anticancer activity against non-small cell lung cancer cell line, A549 . It is possible that 3-Chloroquinolin-5-amine may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that quinoline-based compounds can interact with biomolecules, inhibit or activate enzymes, and alter gene expression

Propriétés

IUPAC Name |

3-chloroquinolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-5H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZQKCOMKPUXMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-amino-6-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2753918.png)

![2-(1-methyl-1H-indol-3-yl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide](/img/structure/B2753923.png)

![3-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2753924.png)

![4-butyl-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2753928.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-acetamidobenzoate](/img/structure/B2753930.png)

![N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide](/img/structure/B2753938.png)